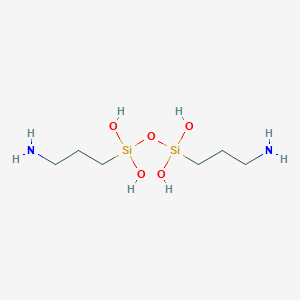
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol is a silicon-based compound with the molecular formula C6H20N2O5Si2. It is known for its unique structure, which includes two aminopropyl groups attached to a disiloxane backbone. This compound is used in various industrial and scientific applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol typically involves the reaction of N,N-bis(trimethylsilyl)allylamine with dimethyl ethoxy silane in the presence of a platinum catalyst. The reaction is carried out at 70°C over three hours . Another method involves heating a mixture of bis(methylaminocarbonyloxypropyl)tetramethyldisiloxane and 2N sulfuric acid at 100°C for 16 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane-based polymers.
Reduction: Reduction reactions can modify the aminopropyl groups.
Substitution: The aminopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include siloxane-based polymers, modified aminopropyl derivatives, and various substituted siloxanes.
Scientific Research Applications
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol involves its reactivity with various functional groups. The aminopropyl groups can form hydrogen bonds and interact with other molecules, leading to the formation of stable complexes. The disiloxane backbone provides stability and flexibility, allowing the compound to be used in various applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(3-aminopropyl)tetramethyldisiloxane: This compound has a similar structure but with tetramethyl groups instead of hydroxyl groups.
Poly(dimethylsiloxane), bis(3-aminopropyl) terminated: This polymer has similar aminopropyl groups but a different backbone structure.
Poly[dimethylsiloxane-co-(3-aminopropyl)methylsiloxane]: Another polymer with similar functional groups but different properties.
Uniqueness
Bis(3-aminopropyl)disiloxane-1,1,3,3-tetrol is unique due to its combination of aminopropyl groups and a disiloxane backbone, which provides both reactivity and stability. This makes it suitable for a wide range of applications in various fields.
Properties
CAS No. |
797032-41-8 |
|---|---|
Molecular Formula |
C6H20N2O5Si2 |
Molecular Weight |
256.40 g/mol |
IUPAC Name |
3-[[3-aminopropyl(dihydroxy)silyl]oxy-dihydroxysilyl]propan-1-amine |
InChI |
InChI=1S/C6H20N2O5Si2/c7-3-1-5-14(9,10)13-15(11,12)6-2-4-8/h9-12H,1-8H2 |
InChI Key |
DSDXWAXBYIPBIH-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)C[Si](O)(O)O[Si](CCCN)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















